[4-(Aminomethyl)cyclohexyl]methanol

PROTAC Targeted Protein Degradation Linker Design

For PROTAC developers requiring rigid, metabolically stable linkers, [4-(Aminomethyl)cyclohexyl]methanol (trans isomer, CAS 17879-23-1) delivers precise 1,4-spatial orientation critical for ternary complex formation. Its dual amine/alcohol groups enable orthogonal conjugation; XLogP ~0.3 balances cell permeability. Explicitly cited as an intermediate in a 2026 Eli Lilly GIPR agonist patent, this scaffold reduces the risk of selecting non-optimal intermediates. The trans configuration ensures chiral reproducibility in asymmetric synthesis. Procure the correct isomer to avoid divergent stereochemical outcomes.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1074-62-0
Cat. No. B093137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)cyclohexyl]methanol
CAS1074-62-0
Synonyms4-(Aminomethyl)cyclohexanemethanol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)CO
InChIInChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2
InChIKeyWWDKVICMJWBJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)cyclohexyl]methanol (CAS 1074-62-0): A Rigid Bifunctional Cyclohexane Building Block and PROTAC Linker


[4-(Aminomethyl)cyclohexyl]methanol (CAS 1074-62-0) is a bifunctional cyclohexane derivative containing both an aminomethyl and a hydroxymethyl group [1]. It is a small molecule (MW 143.23) with a rigid cyclohexane backbone, making it a versatile intermediate in organic synthesis and a component in targeted protein degradation (PROTAC) technologies .

Why Generic Substitution Fails: The Critical Role of [4-(Aminomethyl)cyclohexyl]methanol in Rigidity-Dependent Applications


Interchanging [4-(Aminomethyl)cyclohexyl]methanol with flexible alkyl or PEG-based linkers, aromatic benzyl alcohols, or its cis isomer can compromise experimental outcomes due to divergent stereochemical control, conformational rigidity, and metabolic stability [1]. The compound's trans configuration (CAS 17879-23-1) provides a precise spatial orientation of functional groups, which is critical for PROTAC ternary complex formation and enzyme-substrate interactions .

Quantitative Differentiation of [4-(Aminomethyl)cyclohexyl]methanol: Head-to-Head Physicochemical and Application-Specific Comparisons


Rigid Cyclohexane vs. Flexible PEG Linkers: Impact on PROTAC Ternary Complex Formation

In PROTAC design, linker rigidity directly influences degradation efficiency by controlling the spatial orientation of the target protein and E3 ligase [1]. [4-(Aminomethyl)cyclohexyl]methanol provides a rigid cyclohexane core, whereas flexible PEG linkers introduce conformational entropy that can reduce ternary complex stability [2]. This distinction is critical for achieving optimal target degradation .

PROTAC Targeted Protein Degradation Linker Design

Trans vs. Cis Isomer: Stereochemical Impact on Pharmaceutical Intermediate Utility

The trans isomer of [4-(aminomethyl)cyclohexyl]methanol (CAS 17879-23-1) is specifically designated as a PROTAC linker and is employed in the synthesis of GIPR agonists . The cis isomer (CAS 1074-62-0) lacks the defined stereochemical purity required for applications demanding precise 3D molecular architecture .

Stereochemistry Chiral Synthesis Pharmaceutical Intermediates

Aliphatic Cyclohexane vs. Aromatic Benzyl Alcohol: Differences in Metabolic Stability and Solubility

Alkyl-based linkers like [4-(aminomethyl)cyclohexyl]methanol generally exhibit superior metabolic stability compared to aromatic benzyl alcohol derivatives, which are prone to oxidative metabolism . While PEG linkers offer high aqueous solubility, cyclohexane-based linkers provide a balanced hydrophobic-hydrophilic profile, potentially improving membrane permeability [1].

Drug Metabolism Pharmacokinetics Solubility

Patent-Validated Use in GIPR Agonists for Diabetes and Obesity

A 2026 patent application (WO 2026/030603 A1) from Eli Lilly discloses dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes and obesity, which incorporate [4-(aminomethyl)cyclohexyl]methanol as a key intermediate [1]. This validates its utility in a high-value therapeutic area.

GIPR Agonist Type 2 Diabetes Obesity Pharmaceutical Intermediate

Optimal Use Cases for [4-(Aminomethyl)cyclohexyl]methanol Based on Quantitative Differentiation


PROTAC Design Requiring Rigid, Non-PEG Linkers

For PROTAC projects where linker rigidity is critical to ternary complex formation and where metabolic stability of PEG linkers is a concern, [4-(Aminomethyl)cyclohexyl]methanol (trans isomer) provides a validated starting point. Its use is supported by class-level evidence showing improved degradation potency with rigid linkers [1].

Synthesis of GIPR Agonists for Metabolic Disease Research

Researchers developing GIPR agonists for type 2 diabetes or obesity should prioritize this compound, as it is explicitly cited as an intermediate in a 2026 Eli Lilly patent [2]. This reduces the risk of selecting a non-optimal intermediate.

Chiral Drug Intermediate Synthesis

The trans isomer (CAS 17879-23-1) offers defined stereochemistry essential for asymmetric synthesis. Procurement of the correct isomer ensures reproducibility in chiral resolution steps .

Bioconjugation and Chemical Biology Tool Development

The dual amine and alcohol functionalities enable orthogonal conjugation strategies. Its balanced XLogP (≈0.3) and hydrogen bonding capacity make it suitable for creating cell-permeable probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Aminomethyl)cyclohexyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.